2-(Tert-butoxy)-4-methylpyridin-3-amine
Description
2-(Tert-butoxy)-4-methylpyridin-3-amine is a pyridine derivative featuring a tert-butoxy group at position 2, a methyl group at position 4, and an amine group at position 3. This substitution pattern confers distinct physicochemical properties, including enhanced steric bulk from the tert-butoxy group, which may improve metabolic stability and solubility compared to simpler pyridine analogs.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
4-methyl-2-[(2-methylpropan-2-yl)oxy]pyridin-3-amine |
InChI |
InChI=1S/C10H16N2O/c1-7-5-6-12-9(8(7)11)13-10(2,3)4/h5-6H,11H2,1-4H3 |
InChI Key |
BICOKUMXPOIPLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butoxy)-4-methylpyridin-3-amine typically involves the introduction of the tert-butoxy group and the methyl group onto the pyridine ring. One common method is the reaction of 4-methylpyridin-3-amine with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes substitution to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(tert-butoxy)-4-methylpyridin-3-amine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxy)-4-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The tert-butoxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce amine derivatives.
Scientific Research Applications
2-(Tert-butoxy)-4-methylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(tert-butoxy)-4-methylpyridin-3-amine involves its interaction with molecular targets, such as enzymes or receptors. The tert-butoxy group can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with various biomolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical profiles of 2-(tert-butoxy)-4-methylpyridin-3-amine can be contextualized through comparisons with structurally related pyridine derivatives. Below is a detailed analysis:
Structural and Functional Group Variations
| Compound Name | Substituents | Key Differences | Biological Implications |
|---|---|---|---|
| 2-(Tert-butoxy)-4-methylpyridin-3-amine | 2-tert-butoxy, 4-methyl, 3-amine | Reference compound | Hypothesized enhanced stability and solubility due to tert-butoxy group |
| 2-Butoxy-4-methylpyridin-3-amine | 2-butoxy (linear chain), 4-methyl, 3-amine | Linear alkoxy group vs. branched tert-butoxy | Reduced steric hindrance may lower metabolic stability compared to tert-butoxy analog |
| 6-(tert-Butoxy)-5-chloropyridin-3-amine | 6-tert-butoxy, 5-chloro, 3-amine | tert-Butoxy at position 6; chloro substitution | Chloro group may enhance electrophilicity, altering reactivity and target binding |
| 2-(tert-Butoxy)-5-fluoropyridin-3-amine | 2-tert-butoxy, 5-fluoro, 3-amine | Fluoro substituent at position 5 | Fluorine’s electronegativity could modulate electronic effects and bioavailability |
| 3-Amino-4-methylpyridine | 3-amine, 4-methyl | Lacks alkoxy group | Simpler structure with reported antimicrobial activity but lower solubility |
Pharmacokinetic and Physicochemical Properties
| Property | 2-(tert-butoxy)-4-methylpyridin-3-amine | 2-Butoxy-4-methylpyridin-3-amine | 3-Amino-4-methylpyridine |
|---|---|---|---|
| Molecular Weight | ~210 g/mol (estimated) | ~182 g/mol | ~108 g/mol |
| LogP (Predicted) | ~2.5 (higher lipophilicity) | ~1.8 | ~0.9 |
| Solubility | Likely improved in organic solvents | Moderate | Low |
| Metabolic Stability | High (due to tert-butoxy) | Moderate | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
